3-Iodo-4H-chromen-4-one 3-Iodo-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 122775-34-2
VCID: VC21289262
InChI: InChI=1S/C9H5IO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
SMILES: C1=CC=C2C(=C1)C(=O)C(=CO2)I
Molecular Formula: C9H5IO2
Molecular Weight: 272.04 g/mol

3-Iodo-4H-chromen-4-one

CAS No.: 122775-34-2

Cat. No.: VC21289262

Molecular Formula: C9H5IO2

Molecular Weight: 272.04 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-4H-chromen-4-one - 122775-34-2

Specification

CAS No. 122775-34-2
Molecular Formula C9H5IO2
Molecular Weight 272.04 g/mol
IUPAC Name 3-iodochromen-4-one
Standard InChI InChI=1S/C9H5IO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Standard InChI Key SZDBDDKQJHHRGH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C(=CO2)I
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=CO2)I

Introduction

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₉H₅IO₂
Molecular Weight272.04 g/mol
CAS Number122775-34-2
IUPAC Name3-iodochromen-4-one
Common Synonyms3-Iodochromone
EC Number663-625-3

Structural Identifiers

The structure of 3-Iodo-4H-chromen-4-one can be represented by various chemical notations:

Identifier TypeValue
SMILESC1=CC=C2C(=C1)C(=O)C(=CO2)I
InChIInChI=1S/C9H5IO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
InChIKeySZDBDDKQJHHRGH-UHFFFAOYSA-N

The compound features a benzopyran scaffold with a ketone group at position 4 and an iodine atom at position 3. This structural arrangement contributes to its reactivity in various chemical transformations .

Physical Properties

3-Iodo-4H-chromen-4-one appears as a solid at room temperature with specific physical characteristics that influence its handling and applications in synthetic chemistry.

Physical Characteristics

While comprehensive physical data is limited in the literature, the following properties have been documented:

PropertyDescription
Physical StateSolid at room temperature
AppearanceTypically off-white to pale yellow crystalline powder
SolubilitySoluble in common organic solvents (DMSO, dichloromethane, chloroform)
Melting PointData not widely reported in accessible literature

The compound's physical properties are consistent with other halogenated chromones, with the iodine substituent contributing to increased molecular weight and potentially affecting crystal packing arrangements .

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 3-Iodo-4H-chromen-4-one, reflecting its importance as a chemical building block.

Iodination of Chromone

One common approach involves direct iodination of the parent chromone structure:

ReagentsConditionsYieldReference
I₂, [bis(acetoxy)iodo]benzene, potassium iodide20°C, 12h57-74%
N-Iodosuccinimide, acidic conditionsRefluxModerate to good

One-Pot Two-Step Process

A more efficient one-pot two-step synthesis has been reported:

  • Formation of hypervalent iodine reagent through oxidation of iodobenzene

  • Sequential iodination and O-arylation reactions

This approach is particularly useful when starting from aryl iodides and 4-hydroxy coumarins, providing access to 3-iodo-4-aryloxy coumarins which can be further transformed .

Chemical Reactivity

The presence of the iodine atom at the 3-position confers distinct reactivity patterns to 3-Iodo-4H-chromen-4-one, making it a valuable intermediate in organic synthesis.

Cross-Coupling Reactions

The iodine substituent serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductsYield
Suzuki CouplingPd catalyst, phenylboronic acid3-Phenyl-4H-chromen-4-one derivativesGood to excellent
Sonogashira CouplingPd catalyst, Cu co-catalyst, terminal alkynes3-Alkynyl-4H-chromen-4-one derivativesModerate to good

These transformations provide access to diverse chromone derivatives with potential biological activities .

Nucleophilic Substitution Reactions

The electron-withdrawing effect of the carbonyl group at position 4 enhances the electrophilicity of the carbon bearing the iodine atom, facilitating nucleophilic substitution reactions.

Applications and Biological Activity

3-Iodo-4H-chromen-4-one and its derivatives have attracted interest due to their potential biological activities and applications in medicinal chemistry.

Medicinal Chemistry Applications

The compound serves as a versatile building block for the synthesis of bioactive molecules:

Application AreaTargetPotential Impact
Anti-cancer agentsVarious enzyme inhibitorsDevelopment of targeted therapies
Enzyme inhibitorsSelective inhibitionPotential therapeutic agents
Pharmacological probesStructure-activity relationship studiesEnhanced understanding of biological mechanisms

Related Compounds

3-Iodo-4H-chromen-4-one belongs to a family of halogenated chromones with similar structural features but distinct properties.

Structural Analogs

Several closely related compounds have been reported in the literature:

CompoundCAS NumberMolecular FormulaStructural Difference
6-Chloro-3-iodo-4H-chromen-4-one73220-39-0C₉H₄ClIO₂Chlorine at position 6
7-Hydroxy-3-iodo-4H-chromen-4-one1013634-99-5C₉H₅IO₃Hydroxyl group at position 7
6-Bromo-3-iodo-4H-chromen-4-one942474-12-6C₉H₄BrIO₂Bromine at position 6
3-Iodo-7-methoxy-4H-chromen-4-one73220-42-5C₁₀H₇IO₃Methoxy group at position 7
3-Iodo-6-methoxy-4H-chromen-4-one-C₁₀H₇IO₃Methoxy group at position 6

These compounds offer expanded opportunities for structure-activity relationship studies and diverse chemical transformations .

Parent Compound

Chromone (4H-chromen-4-one, CAS: 491-38-3) is the parent compound of this class, lacking the iodine substituent. It serves as a fundamental building block in flavonoid chemistry and has been reported in natural sources such as Myroxylon peruiferum .

Hazard StatementCodeCategory
Harmful if swallowedH302Acute toxicity, oral (Category 4)
Causes serious eye irritationH319Serious eye damage/eye irritation (Category 2)
SupplierLocationProduct Form
Dr. Jagath Reddy's HeterocyclicsIndiaResearch grade
Fluorochem LtdUnited KingdomResearch grade

Pricing and minimum order quantities vary between suppliers, with research-grade material typically available in milligram to gram quantities .

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